molecular formula C18H21BrN2O4S B4555289 N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-4-ethylbenzenesulfonohydrazide

N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-4-ethylbenzenesulfonohydrazide

Cat. No.: B4555289
M. Wt: 441.3 g/mol
InChI Key: UAOGVRFPOWLAMG-UDWIEESQSA-N
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Description

N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-4-ethylbenzenesulfonohydrazide is a useful research compound. Its molecular formula is C18H21BrN2O4S and its molecular weight is 441.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 440.04054 g/mol and the complexity rating of the compound is 544. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Studies have highlighted the efficacy of Schiff base compounds in antimicrobial and antifungal applications. Compounds synthesized from N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-4-ethylbenzenesulfonohydrazide derivatives demonstrated significant to good antimicrobial activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) for antibacterial activity varied across a wide range, indicating a broad spectrum of effectiveness (Sirajuddin et al., 2013).

Antioxidant Activities

Schiff base compounds, including those derived from the mentioned chemical structure, have shown effective antioxidant properties. These compounds were found to exhibit antioxidant activity comparable to that of standard antioxidants, ascorbic acid, in scavenging free radicals (Sirajuddin et al., 2013).

DNA Interaction and Cytotoxic Activities

These compounds have also been researched for their interaction with Salmon sperm DNA (SS-DNA), demonstrating binding propensity through an intercalation mode of interaction. This suggests their potential in therapeutic applications, particularly in targeting and modulating biological pathways. Additionally, they show cytotoxic activity comparable to controls, with certain concentrations killing all test subjects in cytotoxic assays, indicating their potential in cancer research (Sirajuddin et al., 2013).

Photodynamic Therapy for Cancer Treatment

The synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff bases have been explored. These compounds demonstrated high singlet oxygen quantum yield, making them suitable as Type II photosensitizers for photodynamic therapy (PDT) in cancer treatment. Their photophysical and photochemical properties, including good fluorescence and appropriate photodegradation quantum yield, highlight their potential as effective agents in PDT (Pişkin et al., 2020).

Sensor Probe Development

Furthermore, Schiff base compounds have been utilized in the fabrication of sensor probes. A study described the synthesis of (E)-N′-methoxybenzylidene-benzenesulfonohydrazide compounds for the selective detection of gallium (Ga3+) ions, showcasing their potential in developing sensitive and selective sensor probes for environmental and biological applications (Hussain et al., 2018).

Properties

IUPAC Name

N-[(E)-(3-bromo-4-ethoxy-5-methoxyphenyl)methylideneamino]-4-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O4S/c1-4-13-6-8-15(9-7-13)26(22,23)21-20-12-14-10-16(19)18(25-5-2)17(11-14)24-3/h6-12,21H,4-5H2,1-3H3/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAOGVRFPOWLAMG-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C(=C2)Br)OCC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=C(C(=C2)Br)OCC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-4-ethylbenzenesulfonohydrazide
Reactant of Route 2
Reactant of Route 2
N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-4-ethylbenzenesulfonohydrazide
Reactant of Route 3
N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-4-ethylbenzenesulfonohydrazide
Reactant of Route 4
N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-4-ethylbenzenesulfonohydrazide
Reactant of Route 5
Reactant of Route 5
N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-4-ethylbenzenesulfonohydrazide
Reactant of Route 6
N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-4-ethylbenzenesulfonohydrazide

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